Sodium taurodeoxycholate hydrate

Vue d'ensemble

Description

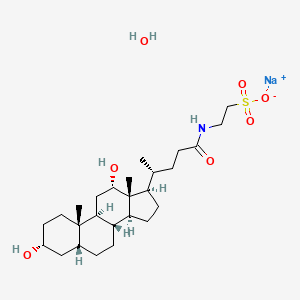

Le taurocholate de sodium monohydraté est un dérivé d’acide biliaire synthétisé à partir du cholestérol dans le foie. Il s’agit d’une molécule de surfactant amphiphile de formule moléculaire C26H44NNaO6S . Ce composé est connu pour son rôle dans l’émulsification des graisses et des huiles dans le système digestif, favorisant l’absorption des lipides. Il est également utilisé dans diverses applications de recherche scientifique en raison de ses propriétés uniques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le taurocholate de sodium monohydraté est synthétisé à partir de l’acide taurodésoxycholique, qui est dérivé de l’acide désoxycholique. La synthèse implique la conjugaison de l’acide désoxycholique avec la taurine, suivie de la neutralisation avec de l’hydroxyde de sodium pour former le sel de sodium. Les conditions de réaction impliquent généralement :

Température : Température ambiante à 50°C

Solvant : Solvants aqueux ou organiques

Catalyseurs : Aucun requis

Méthodes de Production Industrielle : La production industrielle du taurocholate de sodium monohydraté suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Extraction : L’acide désoxycholique est extrait de la bile bovine.

Conjugaison : L’acide désoxycholique est conjugué à la taurine.

Neutralisation : Le produit conjugué est neutralisé avec de l’hydroxyde de sodium.

Purification : Le produit final est purifié par cristallisation ou d’autres techniques de purification

Analyse Des Réactions Chimiques

Types de Réactions : Le taurocholate de sodium monohydraté subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent le convertir en son acide biliaire parent.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonate.

Réactifs et Conditions Communs :

Oxydation : Peroxyde d’hydrogène ou d’autres agents oxydants.

Réduction : Borohydrure de sodium ou d’autres agents réducteurs.

Substitution : Nucléophiles tels que les amines ou les thiols.

Produits Majeurs :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés de l’acide désoxycholique.

Substitution : Divers dérivés d’acides biliaires substitués

4. Applications de la Recherche Scientifique

Le taurocholate de sodium monohydraté présente une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme surfactant dans diverses réactions et procédés chimiques.

Biologie : Employé dans l’étude du métabolisme et du transport des lipides.

Médecine : Recherché pour ses effets thérapeutiques potentiels dans les maladies du foie et comme agent de délivrance de médicaments.

Industrie : Utilisé dans la formulation de produits pharmaceutiques et cosmétiques en raison de ses propriétés émulsifiantes .

Applications De Recherche Scientifique

Biochemical Research

Sodium taurodeoxycholate hydrate is primarily used as an anionic detergent in biochemical assays. Its amphipathic nature allows it to solubilize lipids and membrane proteins, which is crucial for studying protein structure and function.

Key Applications:

- Membrane Protein Isolation: It facilitates the extraction of membrane proteins, including those from the inner mitochondrial membrane, by disrupting lipid bilayers .

- Nucleic Acid Extraction: The compound aids in the extraction of DNA and RNA by destabilizing cellular membranes, making nucleic acids more accessible for analysis .

Liposome Formation and Drug Delivery

This compound plays a significant role in the development of liposomes, which are lipid-based delivery systems used to enhance drug bioavailability.

Case Study: Itraconazole Liposomes

A study demonstrated that liposomes containing sodium deoxycholate enhanced the oral bioavailability of itraconazole significantly. The formulation improved dissolution efficiency and transmembrane absorption, resulting in nearly 1.67-fold higher bioavailability compared to commercial formulations .

| Parameter | ITZ-Lip-NaDC (Liposome) | Commercial Capsules (Sporanox) |

|---|---|---|

| AUC (0-72 hours) | 1.67-fold increase | Baseline |

| Particle Size | ~1000 nm | Not specified |

| Bioavailability | Enhanced | Standard |

Emulsifying Agent

In biochemical applications, this compound acts as an emulsifying agent in buffer formulations and enzymatic reactions. This property helps maintain the stability and activity of bioactive compounds during experiments .

Polymorphic Behavior Studies

Research has utilized this compound to investigate polymorphic behavior in protein-surfactant mixtures. Understanding these interactions is crucial for optimizing formulations in drug delivery systems .

Insulin Delivery Systems

Recent studies have explored the use of this compound in insulin delivery systems. For instance, aerosolized liposomes containing insulin demonstrated enhanced delivery characteristics, suggesting potential applications in diabetes management .

Case Study: Aerosolized Liposomes

- Findings: Liposomes with dipalmitoyl phosphatidylcholine improved pulmonary insulin delivery without damaging lung tissues.

- Implication: This method could be beneficial for delivering peptide and protein drugs via inhalation.

Stability Studies

This compound has been investigated for its role in enhancing the stability of various formulations, particularly those involving complex mixtures of proteins and surfactants. Such studies are essential for developing robust pharmaceutical products .

Mécanisme D'action

Le mécanisme d’action du taurocholate de sodium monohydraté implique son interaction avec les récepteurs et les transporteurs des acides biliaires. Il active les voies TGR5 et S1PR2 , conduisant à divers effets physiologiques. Ces voies sont impliquées dans la régulation du métabolisme des lipides, de l’homéostasie du glucose et des réponses anti-inflammatoires. Le composé module également l’activité des enzymes impliquées dans la digestion et l’absorption des lipides .

Composés Similaires :

- Taurocholate de sodium

- Glycocholate de sodium

- Taurochenodésoxycholate de sodium

- Taurolithocholate de sodium

Comparaison : Le taurocholate de sodium monohydraté est unique en raison de son activation spécifique de la voie S1PR2 , qui n’est pas activée de manière significative par d’autres acides biliaires. Cela le rend particulièrement utile dans les études liées au métabolisme des lipides et aux réponses inflammatoires. De plus, sa nature amphiphile et ses propriétés de surfactant en font un composé précieux dans diverses applications industrielles .

Comparaison Avec Des Composés Similaires

- Sodium taurocholate

- Sodium glycocholate

- Sodium taurochenodeoxycholate

- Sodium taurolithocholate

Comparison: Sodium taurodeoxycholate monohydrate is unique due to its specific activation of the S1PR2 pathway, which is not prominently activated by other bile acids. This makes it particularly useful in studies related to lipid metabolism and inflammatory responses. Additionally, its amphiphilic nature and surfactant properties make it a valuable compound in various industrial applications .

Activité Biologique

Sodium taurodeoxycholate hydrate (STDH) is a bile salt derivative recognized for its amphiphilic properties, which enable it to interact with both hydrophilic and hydrophobic substances. This compound plays a significant role in various biological processes, particularly in lipid digestion and absorption. This article explores the biological activity of STDH, highlighting its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C26H46NNaO7S

- Molecular Weight : 541.72 g/mol

- CAS Number : 207737-97-1

- Critical Micelle Concentration (CMC) : 2-6 mM

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Detergent Properties : STDH acts as a surfactant, reducing surface tension and facilitating the emulsification of fats. This property is crucial for lipid transport and digestion in the intestine .

- Membrane Interaction : STDH disrupts lipid bilayers, allowing for the solubilization of membrane proteins. This characteristic is particularly useful in biochemical studies involving protein extraction and analysis .

- GPCR Activation : Research indicates that STDH can activate specific G-protein-coupled receptors (GPCRs), which are involved in various cellular processes such as proliferation and inflammation .

- Micelle Formation : It forms micelles that assist in solubilizing poorly water-soluble substances, enhancing their bioavailability in biological systems .

Biological Activities

This compound has been studied for various biological activities:

- Emulsification of Lipids : STDH plays a critical role in fat emulsification, aiding in nutrient absorption during digestion.

- Cell Membrane Permeabilization : It enhances the uptake of hydrophobic compounds by cells, which can be beneficial for drug delivery systems .

- Cancer Research : Studies have shown that STDH can rescue human colon cancer cells from apoptosis by activating EGFR-dependent signaling pathways, suggesting potential therapeutic applications .

Interaction with Anticancer Drugs

A study investigated the interaction between sodium taurodeoxycholate and the anticancer drug mitoxantrone. The results indicated that STDH enhances the aggregation of mitoxantrone, facilitating its encapsulation within bile salt micelles. This interaction was quantified using UV-Vis absorption spectroscopy, revealing significant binding constants that suggest a strong affinity between mitoxantrone and STDH micelles .

Lipid Bilayer Studies

Research assessing the effects of submicellar concentrations of bile salts on lipid bilayer membranes demonstrated that sodium taurodeoxycholate significantly alters membrane properties. This study utilized differential scanning calorimetry (DSC) to evaluate changes in lipid organization induced by STDH, providing insights into its role in membrane dynamics .

Comparative Analysis with Other Bile Salts

The unique properties of this compound can be contrasted with other bile salts:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium taurocholate | C26H45NNaO7S | More hydrophilic; commonly used as a surfactant |

| Sodium deoxycholate | C24H43NaO4S | Less soluble; primarily involved in fat digestion |

| Sodium cholate | C24H39NaO5S | Stronger choleretic effects; more potent bile action |

| Sodium glycocholate | C26H43NNaO5 | Contains glycine; different solubility profile |

Propriétés

IUPAC Name |

sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHRQQJFKOHLAP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-95-6, 207737-97-1 | |

| Record name | Sodium 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Taurodeoxycholic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.